N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzo[d][1,3]dioxole-carboxamide moiety. The structure includes a substituted pyrazole ring (with an o-tolyl group at position 2 and an oxide group at position 5) linked to a benzodioxole-carboxamide substituent.
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-12-4-2-3-5-16(12)23-19(14-9-28(25)10-15(14)22-23)21-20(24)13-6-7-17-18(8-13)27-11-26-17/h2-8H,9-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOJVQWVCMDNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound belonging to the thienopyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a thieno[3,4-c]pyrazole core structure that is known for its ability to interact with various biological targets.
1. Antioxidant Activity
Recent studies have demonstrated that thienopyrazole derivatives exhibit significant antioxidant properties. For instance, a study highlighted the effectiveness of newly synthesized thieno[2,3-c]pyrazole compounds in protecting red blood cells from oxidative damage induced by 4-nonylphenol in Clarias gariepinus (African catfish) . The erythrocyte alterations were used as biological indicators to assess the protective effects of these compounds.
| Treatment | Control | 4-Nonylphenol | Thienopyrazole Compound |
|---|---|---|---|
| Altered Erythrocytes (%) | 1 ± 0.3 | 40.3 ± 4.87 | 12 ± 1.03 |
This table illustrates the significant reduction in altered erythrocytes when treated with thienopyrazole compounds compared to control and 4-nonylphenol groups.
2. Anti-inflammatory Activity
Thienopyrazoles have been reported to possess anti-inflammatory properties. They inhibit phosphodiesterase enzymes (such as PDE7), which play a crucial role in inflammatory responses . This inhibition can lead to reduced inflammation and may be beneficial in treating various inflammatory diseases.
3. Antimicrobial and Anticancer Activities
The compound's structure suggests potential antimicrobial and anticancer activities. Pyrazole derivatives are known for their broad-spectrum antimicrobial effects and have been explored as anticancer agents due to their ability to interfere with cancer cell proliferation . The specific mechanisms involve apoptosis induction and cell cycle arrest.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound may neutralize free radicals, thus preventing oxidative stress.
- Enzyme Inhibition : By inhibiting specific enzymes involved in inflammation and cell proliferation, it can modulate various biological pathways.
Case Studies
In a study focused on the antioxidant effects of thienopyrazoles on erythrocytes of Clarias gariepinus, it was found that treatment with these compounds significantly mitigated the toxic effects of environmental pollutants like 4-nonylphenol . The results indicated that thienopyrazoles could serve as protective agents against oxidative damage in aquatic organisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Key Similarities :
- Shared Thieno-Pyrazole Core: Both compounds contain the thieno[3,4-c]pyrazole scaffold, which is known for its stability and ability to participate in hydrogen bonding via the oxido group .
- Substituent at Position 2 : The o-tolyl (2-methylphenyl) group is present in both structures, suggesting similar steric and electronic environments at this position.
Key Differences :
Table 1: Structural and Functional Comparison
| Property | Target Compound | N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole with oxido group | Thieno[3,4-c]pyrazole with oxido group |
| Substituent at Position 3 | Benzo[d][1,3]dioxole-5-carboxamide | Propionamide |
| Aromaticity | Higher (due to benzodioxole) | Lower |
| Potential Solubility | Likely reduced (bulky aromatic substituent) | Higher (aliphatic chain) |
| Synthetic Accessibility | More complex synthesis (multiple fused rings) | Simpler synthesis |
Carboxamide-Class Analog: 7-Chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl)-2,4-dimethyl-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Key Similarities :
Key Differences :
- Core Heterocycle: The patent compound in has a pyridine-dihydropyridinone core, while the target compound uses a thieno-pyrazole scaffold.
- Substituent Complexity : The patent compound includes a chloro group, methoxyazetidine, and methylthio substituents, which likely improve target selectivity but reduce metabolic stability compared to the simpler o-tolyl group in the target compound .
Table 2: Pharmacokinetic and Physicochemical Inference
Research Implications and Limitations
- Structural Insights : The benzodioxole-carboxamide group in the target compound may confer advantages in target binding over simpler analogs like the propionamide derivative , but its bulkiness could limit bioavailability.
- Data Gaps: No direct pharmacological or crystallographic data are available for the target compound. Comparisons rely on structural extrapolation from analogs in and .
- Future Directions : Synthesis and characterization (e.g., X-ray crystallography, solubility assays) are critical to validate hypotheses derived from these comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
